Cas no 214553-55-6 ((2,4-dimethyl-1,3-oxazol-5-yl)methanol)

(2,4-dimethyl-1,3-oxazol-5-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (2,4-Dimethyloxazol-5-yl)methanol
- (2,4-Dimethyl-1,3-oxazol-5-yl)methanol
- 2,4-Dimethyl-5-oxazolemethanol
- MB08849
- DTXSID80441639
- 2,4-dimethyl-5-hydroxymethyl-oxazole
- (2,4-Dimethyl-1,3-oxazol-5-yl)methanol, AldrichCPR
- SCHEMBL5013623
- AS-32857
- 5-OXAZOLEMETHANOL, 2,4-DIMETHYL-
- CS-0308097
- EN300-107530
- AKOS005173640
- (dimethyl-1,3-oxazol-5-yl)methanol
- 2,4-DIMETHYL-5-HYDROXYMETHYLOXAZOLE
- 214553-55-6
- DB-066518
- MFCD10699443
- BFWHIILNKOBBPE-UHFFFAOYSA-N
- (2,4-dimethyl-1,3-oxazol-5-yl)methanol
-
- MDL: MFCD10699443
- インチ: InChI=1S/C6H9NO2/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3
- InChIKey: BFWHIILNKOBBPE-UHFFFAOYSA-N
- ほほえんだ: CC1=C(CO)OC(=N1)C
計算された属性
- せいみつぶんしりょう: 127.06300
- どういたいしつりょう: 127.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- PSA: 46.26000
- LogP: 0.78370
(2,4-dimethyl-1,3-oxazol-5-yl)methanol セキュリティ情報
(2,4-dimethyl-1,3-oxazol-5-yl)methanol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(2,4-dimethyl-1,3-oxazol-5-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB266975-250 mg |
(2,4-Dimethyl-1,3-oxazol-5-yl)methanol |
214553-55-6 | 250mg |
€219.30 | 2023-04-26 | ||
Enamine | EN300-107530-0.25g |
(dimethyl-1,3-oxazol-5-yl)methanol |
214553-55-6 | 95% | 0.25g |
$115.0 | 2023-10-28 | |
Enamine | EN300-107530-1.0g |
(dimethyl-1,3-oxazol-5-yl)methanol |
214553-55-6 | 95% | 1g |
$233.0 | 2023-06-10 | |
Chemenu | CM275816-5g |
(2,4-Dimethyloxazol-5-yl)methanol |
214553-55-6 | 95%+ | 5g |
$*** | 2023-03-29 | |
TRC | B430803-50mg |
(2,4-dimethyl-1,3-oxazol-5-yl)methanol |
214553-55-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1256612-5g |
(2,4-DIMETHYLOXAZOL-5-YL)METHANOL |
214553-55-6 | 95% | 5g |
$930 | 2024-06-06 | |
Enamine | EN300-107530-0.05g |
(dimethyl-1,3-oxazol-5-yl)methanol |
214553-55-6 | 95% | 0.05g |
$55.0 | 2023-10-28 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1104-5g |
2,4-Dimethyl-5-hydroxymethyloxazole |
214553-55-6 | 95% | 5g |
$1400 | 2023-09-07 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB17048-5g |
(2,4-dimethyl-1,3-oxazol-5-yl)methanol |
214553-55-6 | 97% | 5g |
¥5376 | 2023-09-15 | |
Aaron | AR00C2JR-250mg |
(2,4-dimethyloxazol-5-yl)methanol |
214553-55-6 | 95% | 250mg |
$184.00 | 2025-01-24 |
(2,4-dimethyl-1,3-oxazol-5-yl)methanol 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
(2,4-dimethyl-1,3-oxazol-5-yl)methanolに関する追加情報
Recent Advances in the Application of (2,4-dimethyl-1,3-oxazol-5-yl)methanol (CAS: 214553-55-6) in Chemical Biology and Pharmaceutical Research
The compound (2,4-dimethyl-1,3-oxazol-5-yl)methanol (CAS: 214553-55-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key synthetic intermediate and its potential biological activities. This research briefing provides an updated overview of the latest advancements related to this compound, focusing on its synthetic utility, pharmacological properties, and emerging applications in drug discovery.
Recent synthetic chemistry studies have demonstrated the effectiveness of (2,4-dimethyl-1,3-oxazol-5-yl)methanol as a building block for heterocyclic compounds. A 2023 publication in the Journal of Medicinal Chemistry reported its use in the synthesis of novel kinase inhibitors, where the oxazole moiety was found to enhance binding affinity through specific hydrogen bond interactions with target proteins. The hydroxymethyl group at the 5-position proved particularly valuable for further derivatization, allowing for the creation of diverse molecular architectures.
In pharmacological research, several studies have explored the biological activities of derivatives containing the (2,4-dimethyl-1,3-oxazol-5-yl)methanol scaffold. A recent screening study published in Bioorganic & Medicinal Chemistry Letters identified promising antimicrobial activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the range of 2-8 μg/mL for certain derivatives. The mechanism of action appears to involve interference with bacterial cell wall biosynthesis, though detailed studies are ongoing.
The compound has also shown potential in central nervous system (CNS) drug development. Research from 2024 indicates that appropriately modified derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in preclinical models of neurodegenerative diseases. The oxazole ring system contributes to both the desired pharmacokinetic properties and the pharmacodynamic activity, making this scaffold particularly interesting for CNS-targeted therapeutics.
From a chemical biology perspective, (2,4-dimethyl-1,3-oxazol-5-yl)methanol derivatives have been employed as fluorescent probes and molecular tags. A recent study in Chemical Communications demonstrated their utility in live-cell imaging applications, where the oxazole core provided excellent photostability and the hydroxymethyl group allowed for specific conjugation to biomolecules of interest.
In conclusion, (2,4-dimethyl-1,3-oxazol-5-yl)methanol (CAS: 214553-55-6) continues to be a valuable compound in pharmaceutical research, with recent studies expanding its applications across multiple therapeutic areas. The compound's synthetic versatility, combined with emerging biological activities of its derivatives, suggests it will remain an important scaffold in drug discovery efforts. Future research directions likely include further exploration of its structure-activity relationships and optimization of derivatives for specific therapeutic targets.
214553-55-6 ((2,4-dimethyl-1,3-oxazol-5-yl)methanol) 関連製品
- 73010-82-9(10(Z)-Heptadecenyl acetate)
- 1105238-92-3(2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide)
- 2229620-75-9((6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride)
- 400085-24-7(2,2-dimethyl-5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrol-1-ium-1-olate)
- 865363-93-5(Islatravir)
- 1505872-13-8(4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione)
- 1339845-34-9(N-(but-3-yn-1-yl)-4,4-dimethylcyclohexan-1-amine)
- 2227873-55-2(ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate)
- 2228707-98-8((2-methyl-2H-indazol-3-yl)methyl sulfamate)
- 56606-73-6(3-methyl-3-phenylpyrrolidine)
